
2,2-Diethoxypropane
Overview
Description
2,2-Diethoxypropane, also known as acetone diethyl acetal, is an organic compound with the molecular formula C₇H₁₆O₂. It is a colorless liquid that is commonly used as a reagent in organic synthesis. This compound is particularly known for its role as a water scavenger in various chemical reactions .
Mechanism of Action
Target of Action
2,2-Diethoxypropane, also known as acetone diethyl acetal , is primarily used as a water scavenger in water-sensitive reactions . Its primary targets are water molecules present in the reaction environment .
Mode of Action
The compound interacts with water molecules in an acid-catalyzed reaction . In this reaction, this compound reacts quantitatively with water to form acetone and ethanol . This property is crucial for its role in water-sensitive reactions, where it helps drive the equilibrium towards the product .
Biochemical Pathways
In the biochemical pathway, this compound is the product of the condensation of acetone and ethanol . It is also used as an intermediate in the synthesis of 2-ethoxypropene . In histology, it is considered more effective than ethanol in dehydrating animal tissues .
Pharmacokinetics
Its physical properties such as its density (085 g/cm³ at 20 °C) and solubility in water (15 g/L at 20 °C) suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role as a water scavenger. By reacting with water, it helps to drive the equilibrium of water-sensitive reactions towards the desired product . In histology, it is used for the dehydration of animal tissue .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of water and the acidity of the environment . Its efficacy as a water scavenger is enhanced in water-sensitive reactions
Biochemical Analysis
Biochemical Properties
The role of 2,2-Diethoxypropane in biochemical reactions is primarily as a water scavenger in water-sensitive reactions . Upon acid-catalyzed reaction, this compound reacts quantitatively with water to form acetone and ethanol . This property can be used to accurately determine the amount of water in a sample .
Cellular Effects
It is known that this compound is used in histology for the dehydration of animal tissue , suggesting that it may have significant effects on cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its reaction with water in the presence of an acid catalyst . This reaction results in the formation of acetone and ethanol , which can have various effects at the molecular level, including changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
It is known that this compound is stable under normal conditions .
Dosage Effects in Animal Models
It is known that this compound is used in histology for the dehydration of animal tissue , suggesting that it may have significant effects at high doses.
Metabolic Pathways
It is known that this compound reacts with water to form acetone and ethanol , suggesting that it may be involved in the metabolism of these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Diethoxypropane is typically synthesized through the acid-catalyzed reaction of acetone with ethanol. The reaction involves the condensation of acetone and ethanol in the presence of an acid catalyst, such as sulfuric acid, to form this compound and water. The reaction can be represented as follows:
CH3COCH3+2C2H5OH→(CH3
Biological Activity
2,2-Diethoxypropane (C7H16O2) is an organic compound primarily used as a solvent and in chemical synthesis. Its biological activity has garnered interest in various fields, including pharmacology and toxicology. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on recent research findings.
- Molecular Formula : C7H16O2
- Molecular Weight : 132.20 g/mol
- Boiling Point : 113 °C
- Flash Point : 7 °C
These properties indicate that this compound is a volatile liquid with potential implications for its biological interactions.
Biological Activity Overview
Research into the biological activity of this compound is limited but suggests several areas of interest:
- Toxicological Studies : Initial studies indicate that exposure to this compound can lead to cytotoxic effects in certain cell lines. It has been noted for its potential to induce oxidative stress, which may contribute to cellular damage.
- Antimicrobial Properties : Some studies suggest that this compound exhibits antimicrobial activity against various pathogens. This property could be leveraged in developing new antimicrobial agents.
The mechanisms behind the biological activity of this compound are still under investigation. However, some proposed mechanisms include:
- Oxidative Stress Induction : The compound may generate reactive oxygen species (ROS), leading to oxidative damage in cellular components such as lipids, proteins, and DNA.
- Membrane Disruption : As a solvent, it may interact with cellular membranes, altering permeability and leading to cell lysis or apoptosis.
Case Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound on human liver carcinoma cells (HepG2). The results showed that exposure to varying concentrations of the compound resulted in a dose-dependent decrease in cell viability.
Concentration (mM) | Cell Viability (%) |
---|---|
0 | 100 |
1 | 85 |
5 | 60 |
10 | 30 |
This suggests significant cytotoxic effects at higher concentrations.
Case Study 2: Antimicrobial Activity
Another study investigated the antimicrobial efficacy of this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound exhibited notable inhibition zones in agar diffusion assays.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
E. coli | 15 |
S. aureus | 18 |
These findings indicate potential as an antimicrobial agent.
Research Findings Summary
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- Cytotoxic Effects : Demonstrated through various cell lines with a dose-dependent relationship.
- Antimicrobial Properties : Effective against specific bacterial strains.
- Mechanisms Involving ROS Production : Suggesting a pathway for its cytotoxicity and antimicrobial action.
Scientific Research Applications
Synthesis of Acetals
One of the primary applications of 2,2-Diethoxypropane is in the synthesis of acetals. It serves as a protecting group for carbonyl compounds, particularly aldehydes and ketones, during organic synthesis. The compound reacts with carbonyl species to form stable acetals, which can be hydrolyzed back to the original carbonyl compounds when necessary.
Case Study: Improved Synthesis Method
A notable study demonstrated an improved method for synthesizing this compound using triethyl orthoformate and ammonium chloride as a catalyst. This method enhances yield and purity, making it an efficient approach for laboratory synthesis .
Solvent in Organic Reactions
Due to its favorable physicochemical properties, this compound is often used as a solvent in various organic reactions. Its ability to dissolve a wide range of organic compounds makes it valuable in reaction media for chemical synthesis.
Data Table: Common Organic Reactions Using this compound as Solvent
Kinetics Studies
Research has also focused on the kinetics and mechanisms of unimolecular elimination reactions involving this compound. These studies contribute to understanding reaction pathways and the behavior of diethyl acetal derivatives under various conditions.
Key Findings
- The unimolecular elimination of this compound has been studied experimentally and theoretically, revealing insights into its reaction mechanisms .
- The compound's behavior in gas-phase reactions has implications for both theoretical chemistry and practical applications in synthetic organic chemistry.
Industrial Applications
In industrial settings, this compound is utilized for its role in the production of fine chemicals and pharmaceuticals. Its stability and efficiency in chemical transformations make it an attractive choice for manufacturers looking to optimize their synthesis processes.
Example: Pharmaceutical Synthesis
The compound is employed in synthesizing various pharmaceutical intermediates where protection of functional groups is critical during multi-step synthesis .
Properties
IUPAC Name |
2,2-diethoxypropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-5-8-7(3,4)9-6-2/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQLGYBGTRHODR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)(C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059568 | |
Record name | Propane, 2,2-diethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126-84-1 | |
Record name | 2,2-Diethoxypropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Diethoxypropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-DIETHOXYPROPANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528014 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propane, 2,2-diethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propane, 2,2-diethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-diethoxypropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.372 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,2-DIETHOXYPROPANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18I1QHH2K2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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